molecular formula C6H10O4<br>C6H10O4<br>HOOC(CH2)4COOH B1664381 Adipic acid CAS No. 124-04-9

Adipic acid

Cat. No.: B1664381
CAS No.: 124-04-9
M. Wt: 146.14 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adipic acid, also known as hexanedioic acid, is an organic compound with the formula (CH₂)₄(COOH)₂. It is a white crystalline powder that is odorless and has a slightly acidic taste. This compound is one of the most important dicarboxylic acids produced industrially, with an annual production of approximately 2.5 billion kilograms. It is primarily used as a precursor for the production of nylon 66 polyamide, which is widely utilized in the manufacture of textiles, plastics, and other synthetic materials .

Mechanism of Action

Target of Action

Adipic acid, also known as hexanedioic acid, is an industrially important chemical . It is primarily used as a precursor for the production of nylon . The main targets of this compound are the silver flakes in electrically conductive adhesives (ECAs) .

Mode of Action

This compound interacts with its targets by replacing the electrically insulating lubricant on the surface of the silver flakes, significantly improving the electrical conductivity . Specifically, one of the acidic functional groups in this compound reacts with the silver flakes, and an amidation reaction occurs between the other acidic functional group in this compound and the dicyandiamide, which participates in the curing reaction . Therefore, this compound may act as a coupling agent to improve the overall ECA performance .

Biochemical Pathways

This compound is produced by oxidation of a mixture of cyclohexanone and cyclohexanol, which is called KA oil . Nitric acid is the oxidant. The pathway is multistep . Early in the reaction, the cyclohexanol is converted to the ketone, releasing nitrous acid . The cyclohexanone is then nitrosated, setting the stage for the scission of the C-C bond .

Pharmacokinetics

It is known that this compound is slightly soluble in cyclohexane, benzene, and water but it is highly soluble in methanol and ethanol . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the enhancement of the electrical conductivity and mechanical properties of dicyandiamide-cured electrically conductive adhesive (ECA) . This improvement in performance is due to the amidation reaction between this compound and dicyandiamide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the current industrial petrochemical process for producing this compound from KA oil, catalyzed by nitric acid, has a serious pollution impact on the environment due to the formation of waste nitrous oxide . Therefore, developing cleaner methods to produce this compound has attracted much attention from both industry and academia .

Safety and Hazards

Adipic acid can cause severe eye damage . Inhalation may result in respiratory tract irritation, and ingestion may cause abdominal pain, nausea, vomiting, and diarrhea . It is stable under normal conditions of use, but concentrations of dust may form explosive mixtures with air .

Future Directions

There is ongoing research into more sustainable and environmentally friendly methods for the production of adipic acid . For example, Toray Industries has developed a method to produce 100% bio-based this compound from sugars derived from inedible biomass . They aim to commercialize applications for this bio-based this compound by around 2030 .

Biochemical Analysis

Biochemical Properties

Adipic acid is an intermediate metabolite in the metabolic pathway of some microbial long-chain dicarboxylic acids in nature . It interacts with various enzymes and proteins in these pathways, playing a crucial role in biochemical reactions .

Cellular Effects

This compound, together with Suberate and Ethylmalonate, are all functional markers for deficiency of carnitine . Carnitine is needed to move fatty acids into the mitochondria where they are converted to energy using vitamin B2 . Therefore, this compound has a significant influence on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound could be degraded into succinyl-CoA and acetyl-CoA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic acid is typically synthesized through the oxidation of a mixture of cyclohexanone and cyclohexanol, collectively known as KA oil (ketone-alcohol oil). The oxidation process involves the use of nitric acid as the oxidant. The reaction proceeds through several steps, starting with the conversion of cyclohexanol to cyclohexanone, followed by the nitrosation of cyclohexanone, which leads to the cleavage of the carbon-carbon bond and the formation of this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on the oxidation of KA oil using nitric acid. This process is highly efficient and yields a high purity product. it also generates significant amounts of nitrous oxide, a potent greenhouse gas. To address environmental concerns, alternative methods for this compound production are being explored, including the use of renewable bio-based feedstocks and microbial fermentation processes .

Chemical Reactions Analysis

Types of Reactions: Adipic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Other dicarboxylic acids.

    Reduction: Hexanediol.

    Esterification: Adipate esters.

    Amidation: Adipamide.

Scientific Research Applications

Adipic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4, Array
Record name ADIPIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ADIPIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name adipic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adipic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26776-26-1, Array
Record name Hexanedioic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic acid [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021605
Record name Hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses., White odourless crystals or crystalline powder, Colorless to white crystals; [CHEMINFO], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste, White crystalline solid
Record name ADIPIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ADIPIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Adipic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1660
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Adipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Adipic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ADIPIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/181
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg, 265.00 °C. @ 100.00 mm Hg, 338 °C
Record name ADIPIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

376 °F Combustible solid (USCG, 1999), 385 °F, 196 °C (closed cup), 196 °C c.c., 376 °F
Record name ADIPIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ADIPIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ADIPIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/181
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Slightly soluble in water. Freely soluble in ethanol, In water, 3.00X10+4 mg/L at 30 °C, In water, 0.633/100 parts (wt/wt) ether at 19 °C, In water, 160 g/100 mL boiling water, 1.4 g/100 mL water at 10 °C, For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page., 30.8 mg/mL at 34 °C, Solubility in water, g/100ml at 15 °C: 1.4 (moderate), slightly soluble in water; soluble in alcohol and acetone
Record name ADIPIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name ADIPIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Adipic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.360 g/cu m at 25 °C, Bulk density: 640-800 kg/cu m, 1.36 g/cm³, 1.36
Record name ADIPIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ADIPIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ADIPIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/181
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

5.04 (Air = 1), Relative vapor density (air = 1): 5.04
Record name ADIPIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg), Vapor pressure, Pa at 18.5 °C: 10
Record name ADIPIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether, White monoclinic prisms, White crystalline solid, Colorless

CAS No.

124-04-9, 847871-03-8
Record name ADIPIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Adipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic acid [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name adipic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adipic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adipic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name reaction mass of: succinic acidmonopersuccinic aciddipersuccinic acidmonomethyl ester of succinic acidmonomethyl ester of persuccinic aciddimethyl succinate glutaric acidmonoperglutaric aciddiperglutaric acidmonomethyl ester of glutaric acidmonomethyl ester of perglutaric aciddimethyl glutarate adipic acidmonoperadipic aciddiperadipic acidmonomethyl ester of adipic acidmonomethyl ester of peradipic aciddimethyl adipatehydrogen peroxidemethanolwater
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADIPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76A0JE0FKJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADIPIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ADIPIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/181
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

304 °F (USCG, 1999), 151,5-154,0 °C, 151.5 °C, 151 - 154 °C, 152 °C, 304 °F
Record name ADIPIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ADIPIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name ADIPIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ADIPIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ADIPIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/181
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adipic acid
Reactant of Route 2
Adipic acid
Reactant of Route 3
Adipic acid
Reactant of Route 4
Adipic acid
Reactant of Route 5
Reactant of Route 5
Adipic acid
Customer
Q & A

Q1: What are the current challenges associated with the industrial production of adipic acid?

A1: [, , , , ] Current industrial methods rely heavily on petrochemicals and generate significant amounts of nitrous oxide (N2O), a potent greenhouse gas. These processes raise environmental concerns and contribute to climate change.

Q2: How can we make this compound production more sustainable?

A2: [, , , ] Research focuses on utilizing renewable resources and developing environmentally friendly processes. This includes: * Engineering microorganisms: Modifying microorganisms like E. coli and P. putida to produce this compound from sugars like glucose [, ]. * Exploring alternative feedstocks: Utilizing renewable materials such as lignocellulosic biomass and sugar beet residue [, ]. * Developing greener chemical catalysts: Employing catalysts like oxorhenium complexes for deoxydehydration reactions and platinum/carbon catalysts for hydrogenation, promoting higher selectivity and minimizing waste [, ].

Q3: What is the significance of muconic acid in the context of bio-based this compound production?

A3: [, , , ] cis,cis-Muconic acid, derived from sugars and lignin, serves as a crucial intermediate in bio-based this compound production. It can be catalytically hydrogenated to this compound using catalysts like palladium nanoparticles supported on activated carbon [, ]. This approach offers a more sustainable route compared to traditional methods.

Q4: What are the challenges in separating and purifying bio-derived muconic acid for this compound production?

A4: [] Separation of muconic acid from fermentation broth and removal of impurities like salts and color compounds pose significant challenges. Techniques like activated carbon adsorption and pH/temperature shift crystallization are employed for purification, but further optimization is needed to achieve the high purity (99.8%) required for nylon-6,6 production [].

Q5: What is the molecular formula, weight, and structure of this compound?

A5: this compound has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. It is a six-carbon dicarboxylic acid with the structure: HOOC-(CH2)4-COOH.

Q6: How does the presence of additives affect the oxidation of cyclohexanone to this compound using hydrogen peroxide?

A6: [, ] Additives play a significant role in enhancing the yield and purity of this compound. For instance:* Organic additives like resorcinol and 2-aminophenol: Enhance the catalytic activity of tungstic acid by providing acidic and coordination effects, leading to higher this compound yields [].* Citric acid: Acts as a cocatalyst with phosphotungstic acid or tungstic acid, significantly improving the yield of this compound compared to using the catalyst alone [].

Q7: What is the role of metal catalysts in the direct oxidation of cyclohexane to this compound?

A7: [, , ] Metal catalysts are crucial in facilitating the oxidation of cyclohexane to this compound. * Vanadium phosphorus oxide (VPO) composites: Show promising activity and selectivity in converting cyclohexane to this compound in the presence of NO2. Notably, these catalysts result in significantly lower N2O emissions compared to industrial methods [].* Cobalt-containing catalysts: Are widely used in industrial processes. Research focuses on optimizing catalyst recycling methods to improve the sustainability and cost-effectiveness of the process [].

Q8: How does the choice of carbon support influence the catalytic activity of palladium nanoparticles in this compound production from muconic acid?

A8: [] The support material for palladium nanoparticles significantly impacts the catalytic activity and yield of this compound from muconic acid. Using activated carbon with high surface area and optimal pore structure enhances palladium dispersion and surface exposure, resulting in higher activity and this compound yield [].

Q9: What are the primary applications of this compound?

A9: [, , ] this compound finds widespread use as a key monomer in various industries:* Nylon-6,6 Production: Accounts for the majority of this compound consumption [].* Polyurethane Resins: Used in foams, coatings, and elastomers.* Plasticizers: Imparts flexibility and durability to plastics.* Food Additives: Employed as a flavoring agent and acidity regulator.

Q10: How does this compound affect the properties of polyisocyanurate foams?

A10: [] this compound serves as a modifier in polyisocyanurate foams to enhance their properties:* Reduced Friability: Incorporation of this compound reduces the brittleness of polyisocyanurate foams, making them more durable and impact resistant [].* Improved Thermal Stability: this compound, particularly when used as the sole modifier, enhances the thermal stability of the foams compared to unmodified polyisocyanurate or polyurethane foams [].

Q11: How does the addition of this compound to polyvinyl chloride (PVC) impact its crystallization?

A11: [] this compound acts as an additive in PVC, influencing its crystallization behavior:* Increased Crystallinity: this compound promotes the formation of chain-folded crystals in PVC, leading to higher crystallinity and potentially affecting the mechanical properties of the polymer [].

Q12: What are the environmental concerns associated with this compound production?

A12: [, , , ] The traditional production method using nitric acid oxidation of cyclohexane raises significant environmental concerns:* Greenhouse Gas Emissions: Release of substantial amounts of N2O, a potent greenhouse gas contributing to climate change.* Hazardous Waste Generation: Production of nitrogen oxides (NOx), contributing to air pollution and acid rain.* Use of Non-Renewable Resources: Reliance on petroleum-derived starting materials.

Q13: How does this compound degrade in flue gas desulfurization (FGD) systems?

A13: [] this compound, when used in FGD systems to enhance sulfur dioxide removal, undergoes degradation primarily through oxidative decarboxylation. This process, potentially involving free radical mechanisms, results in the formation of byproducts such as valeric acid, butyric acid, glutaric acid, and carbon dioxide [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.